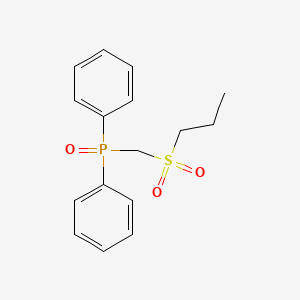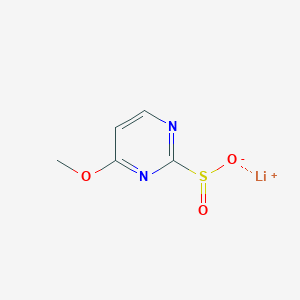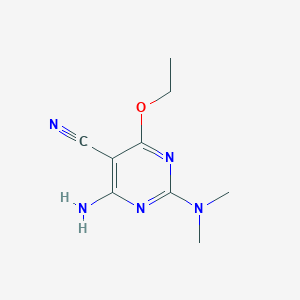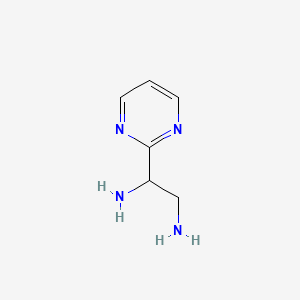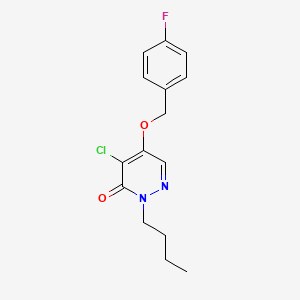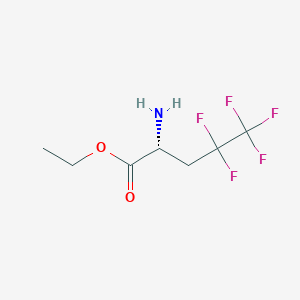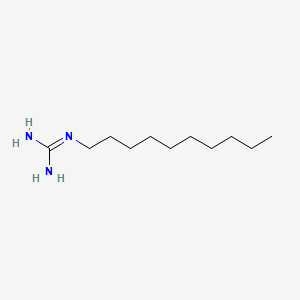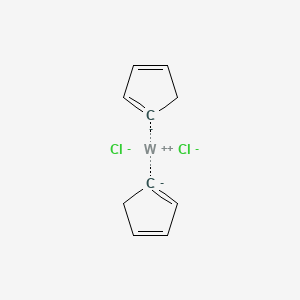
Cyclopenta-1,3-diene;tungsten(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)tungsten dichloride: C10H10Cl2W . It is a green to grey powder that is sensitive to air and moisture . This compound is part of the metallocene family, which are characterized by the presence of cyclopentadienyl ligands bound to a central metal atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows :
WCl6+2NaC5H5→W(C5H5)2Cl2+2NaCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)tungsten dichloride are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other ligands, enhancing its stability and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, aryl halides, and reducing agents such as sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted tungstenocenes .
Scientific Research Applications
Chemistry: In chemistry, bis(cyclopentadienyl)tungsten dichloride is used as a catalyst in various organic reactions, including polymerization and hydrogenation . Its unique structure allows it to facilitate these reactions efficiently.
Biology and Medicine: Recent studies have explored the potential anticancer properties of tungstenocenes, including bis(cyclopentadienyl)tungsten dichloride. It has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its catalytic properties are leveraged in processes such as the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)tungsten dichloride involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands stabilize the tungsten center and facilitate its interaction with other molecules. The compound can undergo redox reactions, altering its oxidation state and reactivity. In biological systems, it can induce apoptosis by generating reactive oxygen species (ROS) and interacting with DNA .
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Similar to bis(cyclopentadienyl)tungsten dichloride but with titanium as the central metal.
Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2): Another metallocene with zirconium as the central metal.
Uniqueness: Bis(cyclopentadienyl)tungsten dichloride is unique due to the presence of tungsten, which imparts distinct catalytic properties and reactivity compared to its titanium and zirconium counterparts. Its ability to undergo redox reactions and form stable complexes makes it valuable in various applications .
Properties
Molecular Formula |
C10H10Cl2W-2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;tungsten(2+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
DSECQQNIMXMFHP-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[W+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


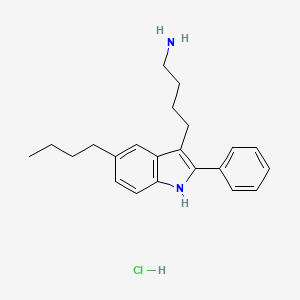
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)

![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
